Phenyl (3-methyl-1,2,4-thiadiazol-5-yl)carbamate
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Overview
Description
Phenyl (3-methyl-1,2,4-thiadiazol-5-yl)carbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (3-methyl-1,2,4-thiadiazol-5-yl)carbamate typically involves the reaction of 3-methyl-1,2,4-thiadiazole with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Phenyl (3-methyl-1,2,4-thiadiazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of Phenyl (3-methyl-1,2,4-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.
Pathways Involved: The inhibition of these enzymes can lead to the disruption of cellular processes, ultimately resulting in cell death.
Comparison with Similar Compounds
Phenyl (3-methyl-1,2,4-thiadiazol-5-yl)carbamate can be compared with other thiadiazole derivatives:
Properties
Molecular Formula |
C10H9N3O2S |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
phenyl N-(3-methyl-1,2,4-thiadiazol-5-yl)carbamate |
InChI |
InChI=1S/C10H9N3O2S/c1-7-11-9(16-13-7)12-10(14)15-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12,13,14) |
InChI Key |
BTZHVPODFYPVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=N1)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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